![molecular formula C16H15NO5S3 B2986380 methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034257-48-0](/img/structure/B2986380.png)
methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate is a chemical compound featuring a complex structure. This compound contains both thiophene and benzo[b]thiophene moieties, which are heterocyclic compounds. The sulfamoyl and carboxylate functional groups contribute to its potential reactivity and biological activity, making it an interesting molecule for research and industrial applications.
作用机制
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . They have been used in the development of inhibitors of kinase targets, such as the LIMK protein family .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of pathways, leading to downstream effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate often involves multistep reactions starting from commercially available thiophene and benzo[b]thiophene derivatives. Typically, the synthetic route involves:
Initial Functionalization:
The starting material, benzo[b]thiophene, undergoes halogenation, followed by a nucleophilic substitution reaction to introduce the 2-hydroxyethyl group.
Thiophene-2-carboxylate is similarly activated via esterification reactions.
Coupling Reaction:
The functionalized benzo[b]thiophene and thiophene-2-carboxylate intermediates are then coupled using appropriate coupling agents such as dicyclohexylcarbodiimide (DCC) under controlled conditions.
Industrial Production Methods:
Scale-Up Considerations:
The above synthetic routes can be optimized for industrial scale-up by using continuous flow reactions, automated synthesisers, and high-throughput screening to ensure efficiency and reproducibility.
Types of Reactions It Undergoes:
Oxidation:
The benzo[b]thiophene moiety can be oxidized using agents like potassium permanganate.
Reduction:
Sulfamoyl groups may undergo reduction under hydrogenation conditions.
Substitution:
The thiophene rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, hydrogen with palladium on carbon.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC).
Major Products Formed from These Reactions:
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated and alkylated thiophene derivatives.
Chemistry:
Used as a building block for the synthesis of more complex organic molecules.
Employed in the study of reaction mechanisms involving heterocyclic compounds.
Biology:
Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Studied for its antimicrobial and anticancer properties.
Medicine:
Examined for drug development, particularly in targeting specific biochemical pathways.
Potential use in the formulation of therapeutic agents.
Industry:
Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Applied in the synthesis of dyes and pigments.
相似化合物的比较
Methyl thiophene-2-carboxylate.
N-(2-hydroxyethyl)sulfamoyl benzo[b]thiophene.
Thiophene-2-sulfonyl chloride.
Each of these similar compounds shares some structural elements with methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate, allowing for comparative studies in chemical reactivity and application.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure lends itself to diverse chemical reactions and potential biological activities, making it a valuable subject of study in various fields.
属性
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S3/c1-22-16(19)15-14(6-7-23-15)25(20,21)17-8-12(18)11-9-24-13-5-3-2-4-10(11)13/h2-7,9,12,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBFKMOCCSBICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)
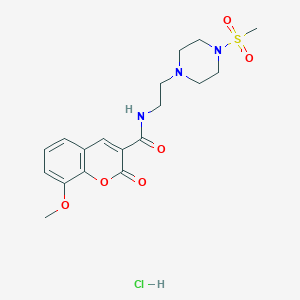
![(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2986300.png)
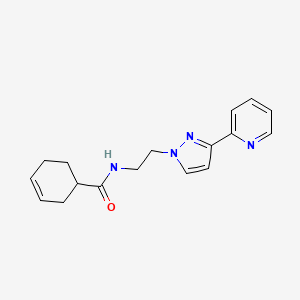
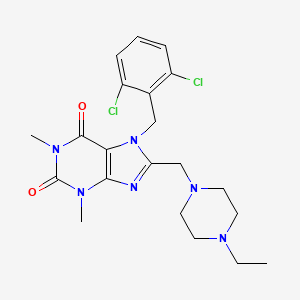
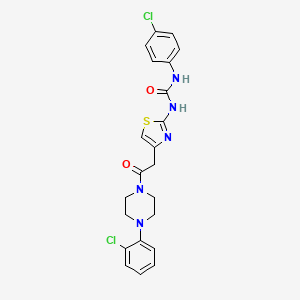
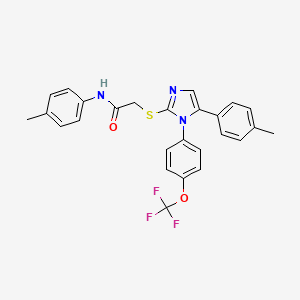
![N-(3,5-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2986311.png)
![4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2986313.png)
![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)
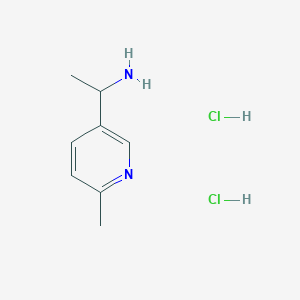
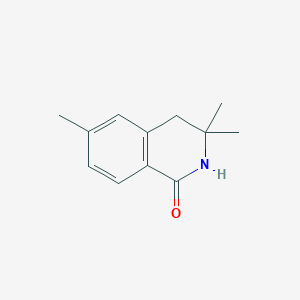
![N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2986319.png)
![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)
